REACTION_CXSMILES
|
[C:1]([C:4]1[C:13]2[O:12][CH2:11][C:10](=[O:14])[NH:9][C:8]=2[CH:7]=[C:6]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=1)(=[O:3])[CH3:2].[Br-:23].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.O>O1CCOCC1.CO>[Br:23][CH2:2][C:1]([C:4]1[C:13]2[O:12][CH2:11][C:10](=[O:14])[NH:9][C:8]=2[CH:7]=[C:6]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=1)=[O:3] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=CC=2NC(COC21)=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
108 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
24.33 kg
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
72 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reactor contents are stirred for 2 hours at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is metered into the suspension at 20° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 3° C. the mixture
|
Type
|
STIRRING
|
Details
|
is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
centrifuged and washed with a mixture of 9 l of 1,4-dioxane and 4.5 l water
|
Type
|
WASH
|
Details
|
Then it is washed with 60 l water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C1=CC(=CC=2NC(COC21)=O)OCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |